

In-Depth Toxicological Profile of Ethyl Hydrogen Sulfate

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Compound of Interest		
Compound Name:	Ethyl sulphate	
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Executive Summary

Ethyl hydrogen sulfate (EHS), a monoester of sulfuric acid and a metabolite of ethanol, is a compound of interest in toxicological studies due to its potential for human exposure. This technical guide provides a comprehensive overview of the current toxicological knowledge of EHS. A significant lack of specific quantitative toxicological data for EHS necessitates a careful evaluation of available information, including data on related compounds and the broader class of alkyl sulfates. This document summarizes key findings on acute toxicity, irritation, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Detailed experimental protocols for standard toxicological assays and visualizations of metabolic pathways and experimental workflows are also provided to support further research and risk assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of ethyl hydrogen sulfate is presented in Table 1.

Table 1: Chemical and Physical Properties of Ethyl Hydrogen Sulfate



Property	Value	Reference(s)
CAS Number	540-82-9	
Molecular Formula	C ₂ H ₆ O ₄ S	_
Molecular Weight	126.13 g/mol	_
Appearance	Colorless, oily liquid	[1]
Boiling Point	280 °C (decomposes) [1]	
Solubility	Soluble in water	[1]
Synonyms	Ethyl sulfate, Sulfovinic acid	

Toxicological Profile

The toxicological data for ethyl hydrogen sulfate is limited. Much of the available information is qualitative or derived from safety data sheets that indicate a lack of comprehensive testing. Where data for EHS is unavailable, information on the related compound, diethyl sulfate, and the general class of alkyl sulfates is provided for context.

Acute Toxicity

Quantitative data on the acute toxicity of ethyl hydrogen sulfate from oral, dermal, or inhalation routes are not available in the reviewed literature. Safety data sheets consistently report "no data available" for these endpoints. The primary acute effect noted is severe irritation.[1]

Skin and Eye Irritation

Ethyl hydrogen sulfate is considered a strong irritant to the skin, eyes, and mucous membranes.[1] Contact may cause severe irritation, and this property may be attributable to the formation of sulfuric acid upon reaction with moisture.[1]

Table 2: Summary of Irritation Potential of Ethyl Hydrogen Sulfate



Endpoint	Observation	Classification	Reference(s)
Skin Irritation	Strong irritant; may cause redness and inflammation.	Skin Irritation, Category 2	[2]
Eye Irritation	Severe irritant; may cause pronounced inflammation.		

Genotoxicity

There is a lack of specific, comprehensive genotoxicity studies on ethyl hydrogen sulfate. However, some laboratory studies suggest that high concentrations of EHS may be linked to genetic mutations and chromosomal aberrations in mammalian cells.

In contrast, extensive genotoxicity data is available for the structurally related compound, diethyl sulfate. Diethyl sulfate is a strong, direct-acting alkylating agent that has been shown to be genotoxic in virtually all test systems examined, including in vivo studies in mammals.

For the broader category of alkyl sulfates, reliable in vitro and in vivo genotoxicity assays have generally been negative.[3]

Carcinogenicity

No dedicated carcinogenicity bioassays for ethyl hydrogen sulfate were identified. A cohort study of workers in an ethanol manufacturing plant showed an increased risk of laryngeal cancer associated with exposure to sulfuric acid and its esters, which includes ethyl hydrogen sulfate.

Diethyl sulfate is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.[4] It has been shown to cause tumors at various sites in rats through different routes of exposure.[4]

For the general class of alkyl sulfates, several summaries of carcinogenicity studies in rats have reported no increase in tumors above background levels.[3]



Reproductive and Developmental Toxicity

There is no available data on the reproductive and developmental toxicity of ethyl hydrogen sulfate.

For the broader category of alkyl sulfates, a published oral developmental study reported slight developmental effects, but only at doses that were also maternally toxic.[3] No increased preor postnatal sensitivity was observed in the tested species.[3]

Metabolism and Toxicokinetics

Ethyl hydrogen sulfate is a minor metabolite of ethanol in humans. It is formed through the sulfation of ethanol, a reaction catalyzed by cytosolic sulfotransferase (SULT) enzymes.[5] Several SULT isoforms have been identified as capable of catalyzing this reaction, including SULT1A1, SULT1A2, SULT1A3, and SULT1C4.[5] The small intestine has been shown to have the highest ethanol-sulfating activity compared to the liver and lungs.[5] It has been proposed that ethyl sulfate itself may be a reactive molecule capable of alkylating biological macromolecules, which could contribute to toxicity.



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Caption: Metabolic pathway of ethyl hydrogen sulfate formation from ethanol.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below, based on OECD guidelines. These protocols are general and would require adaptation for the specific testing of ethyl hydrogen sulfate.

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)



Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.[6]

Methodology:

- Strains: Use at least five strains of bacteria, including four strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and one strain of E. coli (e.g., WP2 uvrA) or S. typhimurium (TA102).[6]
- Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix), which is a liver homogenate preparation, to mimic mammalian metabolism.[6]
- Procedure:
 - Prepare various concentrations of the test substance.
 - In the plate incorporation method, add the test substance, bacteria, and S9 mix (or buffer) to molten top agar.
 - Pour the mixture onto minimal glucose agar plates.
 - Incubate the plates at 37°C for 48-72 hours.[7]
- Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and significant positive response at one or more concentrations.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[8]

Methodology:



- Cell Cultures: Use established cell lines (e.g., Chinese Hamster Ovary CHO cells) or primary cell cultures (e.g., human peripheral blood lymphocytes).[9]
- Exposure: Expose cell cultures to at least three analyzable concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period.[8]
- Procedure:
 - After exposure, treat the cells with a metaphase-arresting substance (e.g., colcemid).
 - Harvest the cells, prepare chromosome spreads on microscope slides, and stain them.
 - Analyze at least 200 metaphases per concentration and control for chromosomal aberrations under a microscope.[9]
- Data Analysis: A substance is considered positive if it produces a concentration-dependent increase in the number of cells with structural chromosomal aberrations or if a statistically significant increase is observed at one or more concentrations.[10]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

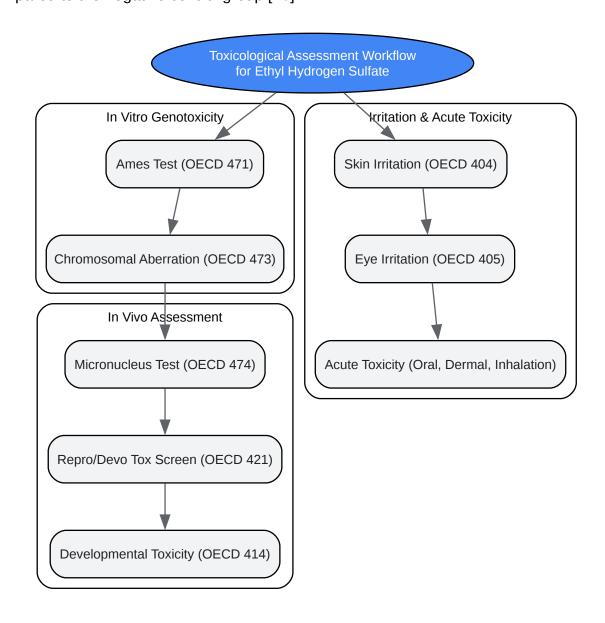
Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts of animals, usually rodents, by analyzing erythrocytes for the presence of micronuclei.[11]

Methodology:

- Animals: Typically use mice or rats.[11]
- Administration: Administer the test substance, usually via oral gavage or intraperitoneal injection, at three dose levels to groups of animals. Include concurrent negative and positive control groups.[12]
- Procedure:
 - Collect bone marrow or peripheral blood at appropriate time points after treatment.



- Prepare slides and stain them to visualize micronuclei in polychromatic erythrocytes (immature red blood cells).
- Score at least 2000 polychromatic erythrocytes per animal for the presence of micronuclei.
 [12]
- Data Analysis: A positive response is indicated by a dose-related and statistically significant increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the negative control group.[13]



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Caption: Proposed workflow for the toxicological assessment of ethyl hydrogen sulfate.



Skin Irritation/Corrosion Test (OECD 404)

Objective: To determine the potential of a substance to cause irritation or corrosion when applied to the skin.[14]

Methodology:

- Animal Model: The albino rabbit is the preferred species.[14]
- Procedure:
 - Apply a single dose (0.5 mL for liquids or 0.5 g for solids) of the test substance to a small area of clipped skin.
 - Cover the application site with a gauze patch and bandage.
 - After a 4-hour exposure period, remove the patch and any residual test substance.
- Observation: Observe and score the skin for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observation period may be extended up to 14 days to assess the reversibility of the effects.[14]
- Classification: The substance is classified based on the severity and reversibility of the observed skin reactions.

Eye Irritation/Corrosion Test (OECD 405)

Objective: To assess the potential of a substance to cause irritation or corrosion to the eyes. [15]

Methodology:

- Animal Model: The albino rabbit is the recommended species.[16]
- Procedure:
 - Instill a single dose (0.1 mL for liquids or 0.1 g for solids) of the test substance into the conjunctival sac of one eye of the animal. The other eye serves as a control.[15]



- Observation: Examine the eyes for reactions in the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. The observation period can be extended to 21 days to evaluate the reversibility of effects.[17]
- Classification: The substance is classified based on the severity, persistence, and reversibility of the ocular lesions.

Reproduction/Developmental Toxicity Screening Test (OECD 421)

Objective: To provide an initial screening of the effects of a substance on reproductive performance, including gonadal function, mating, conception, parturition, and early postnatal development.[18]

Methodology:

- Animal Model: The rat is the preferred species.[18]
- Dosing: Administer the test substance at three dose levels to groups of male and female rats. Dosing of males begins 2 weeks before mating and continues for a total of 4 weeks.
 Females are dosed for 2 weeks before mating, during mating, throughout gestation, and until at least day 4 of lactation.[18]
- Endpoints:
 - Parental Animals: Monitor clinical signs, body weight, food consumption, estrous cycles, mating performance, fertility, and gestation length. Conduct a gross necropsy and histopathology of reproductive organs.
 - Offspring: Evaluate the number of live and dead pups, pup survival, sex ratio, and pup body weights.[4]
- Data Analysis: The results are used to identify potential adverse effects on reproduction and development and to determine the need for more extensive testing.[19]

Prenatal Developmental Toxicity Study (OECD 414)



Objective: To assess the potential of a substance to cause adverse effects on the developing embryo and fetus following exposure of the pregnant female.[20]

Methodology:

- Animal Model: Typically conducted in rats and rabbits.[20]
- Dosing: Administer the test substance daily to pregnant females, typically from implantation to the day before cesarean section.[20]
- Endpoints:
 - Maternal: Monitor clinical signs, body weight, and food consumption. Perform a gross necropsy at termination.
 - Fetal: Examine the uterine contents for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Evaluate fetuses for external, visceral, and skeletal malformations and variations.[21]
- Data Analysis: The study aims to determine a No-Observed-Adverse-Effect Level (NOAEL) for both maternal and developmental toxicity.[22]

Conclusion and Data Gaps

The toxicological profile of ethyl hydrogen sulfate is largely incomplete. While it is recognized as a skin and eye irritant, there is a significant lack of quantitative data for acute toxicity, and no specific studies on genotoxicity, carcinogenicity, or reproductive and developmental toxicity have been identified. The available information on the related compound, diethyl sulfate, suggests potential for genotoxicity and carcinogenicity, warranting a cautious approach to EHS. However, data on the broader class of alkyl sulfates indicate a lower toxicological concern for some endpoints.

Further research is crucial to adequately characterize the toxicological profile of ethyl hydrogen sulfate. Key data gaps that need to be addressed include:

Acute toxicity studies (oral, dermal, inhalation) to determine LD50/LC50 values.



- Comprehensive genotoxicity testing following standard OECD guidelines (Ames test, in vitro chromosomal aberration, and in vivo micronucleus test).
- · A chronic toxicity/carcinogenicity bioassay.
- Reproductive and developmental toxicity studies.
- Mechanistic studies to investigate the potential for EHS to act as an alkylating agent in vivo.

Filling these data gaps is essential for a thorough risk assessment and to ensure the safe handling and use of ethyl hydrogen sulfate.

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